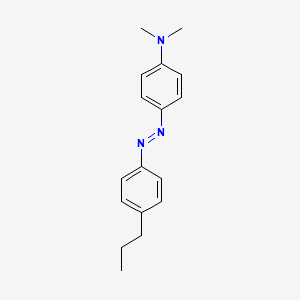
N,N-Dimethyl-p-((p-propylphenyl)azo)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-p-((p-propylphenyl)azo)aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which form bridges between organic residues, typically aromatic nuclei. These compounds are widely used in various industries due to their vibrant colors and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-p-((p-propylphenyl)azo)aniline typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. This diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound .
Industrial Production Methods
Industrial production of azo dyes, including this compound, often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-p-((p-propylphenyl)azo)aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N,N-Dimethyl-p-((p-propylphenyl)azo)aniline has numerous applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological samples.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics, in the printing industry for inks, and in the production of colored plastics
Mechanism of Action
The mechanism of action of N,N-Dimethyl-p-((p-propylphenyl)azo)aniline involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes, such as enzyme activity and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4,4’-azodianiline
- 4-(4-Dimethylaminophenylazo)aniline
- 4-Amino-4’-dimethylaminoazobenzene
Uniqueness
N,N-Dimethyl-p-((p-propylphenyl)azo)aniline is unique due to its specific structural features, such as the presence of a propyl group on the aromatic ring. This structural variation can influence its chemical reactivity, stability, and interaction with other molecules, making it distinct from other similar azo compounds .
Properties
CAS No. |
24690-46-8 |
|---|---|
Molecular Formula |
C17H21N3 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(4-propylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C17H21N3/c1-4-5-14-6-8-15(9-7-14)18-19-16-10-12-17(13-11-16)20(2)3/h6-13H,4-5H2,1-3H3 |
InChI Key |
VMXDAOUHUFTSBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















